Product packaging for 2-(4-Biphenyl)ethylamine(Cat. No.:CAS No. 17027-51-9)

2-(4-Biphenyl)ethylamine

Cat. No.: B093827
CAS No.: 17027-51-9
M. Wt: 197.27 g/mol
InChI Key: WHPLBPSDTIZFSX-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characteristics of 2-(4-Biphenyl)ethylamine

The systematic naming and structural properties of this compound are fundamental to understanding its chemical behavior and applications.

IUPAC Name: 2-(4-phenylphenyl)ethanamine

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature for chemical compounds. The official IUPAC name for this compound is 2-(4-phenylphenyl)ethanamine. nih.gov This name accurately describes the molecule's structure: an ethanamine chain substituted at the second carbon with a 4-phenylphenyl group.

Common Synonyms and CAS Registry Number (17027-51-9)

In addition to its formal IUPAC name, this compound is known by several synonyms in scientific literature and commercial catalogs. These include:

  • 2-([1,1'-Biphenyl]-4-yl)ethanamine nih.gov
  • 4-(2-Aminoethyl)biphenyl scbt.com
  • 2-Biphenylethylamine scbt.com
  • 4-Biphenylethylamine nih.gov
  • The compound is uniquely identified by its CAS Registry Number, which is 17027-51-9. nih.govscbt.comsigmaaldrich.combiosynth.com This number is assigned by the Chemical Abstracts Service and is used globally to provide a single, reliable identifier for chemical substances.

    IdentifierValue
    IUPAC Name 2-(4-phenylphenyl)ethanamine nih.gov
    CAS Registry Number 17027-51-9 nih.govscbt.comsigmaaldrich.combiosynth.com
    Common Synonyms 2-([1,1'-Biphenyl]-4-yl)ethanamine, 4-(2-Aminoethyl)biphenyl, 2-Biphenylethylamine, 4-Biphenylethylamine nih.govscbt.com

    Molecular Formula (C₁₄H₁₅N)

    The molecular formula for this compound is C₁₄H₁₅N. nih.govscbt.comsigmaaldrich.com This formula indicates that each molecule is composed of 14 carbon atoms, 15 hydrogen atoms, and one nitrogen atom. The molecular weight of the compound is approximately 197.28 g/mol. scbt.comsigmaaldrich.com

    PropertyValue
    Molecular Formula C₁₄H₁₅N nih.govscbt.comsigmaaldrich.com
    Molecular Weight 197.28 g/mol scbt.comsigmaaldrich.com

    Unique Structural Features: The Biphenyl (B1667301) Moiety and Ethanamine Group

    The structure of this compound is characterized by two key functional components: the biphenyl moiety and the ethanamine group. The biphenyl moiety consists of two connected phenyl rings, which imparts significant hydrophobicity and steric bulk to the molecule. The ethanamine group is a two-carbon chain with a primary amine at one end. This amine group provides a site for various chemical reactions, such as substitutions, and can form hydrogen bonds. The combination of the rigid, nonpolar biphenyl structure and the reactive, polar ethanamine group gives the compound its versatile properties.

    Historical Context and Significance in Early Chemical Studies

    While detailed historical records of its initial synthesis are not extensively documented in readily available sources, related biphenyl compounds have been subjects of chemical investigation for over a century. rsc.org Early studies on biphenyl derivatives often focused on their synthesis and reactions, such as Friedel-Crafts alkylations and acylations. rsc.org Research into substituted 2-(2-biphenylyl)ethylamines as potential analgesics was published as early as 1967. acs.org The development of synthetic methods for various biphenyl compounds has been a continuous area of research, with significant advancements in catalytic processes like the Suzuki-Miyaura coupling. rsc.org

    Role as a Versatile Building Block in Organic Synthesis and Proteomics Research

    This compound serves as a valuable building block in organic synthesis due to its reactive amine group and its biphenyl structure. It can be used in the synthesis of more complex molecules through reactions such as N-alkylation and acylation. smolecule.com The biphenyl scaffold is a common feature in many biologically active compounds, making this compound a useful starting material in medicinal chemistry. smolecule.comontosight.ai For instance, derivatives of biphenyl have been explored for their potential anti-inflammatory, antioxidant, and anticancer properties. ontosight.ai

    In the field of proteomics, which is the large-scale study of proteins, this compound is considered a useful biochemical for research. scbt.com While specific applications in proteomics are not extensively detailed, the amine group allows for its potential use in tagging or modifying proteins for analysis. The study of how environmental contaminants like polychlorinated biphenyls (PCBs) affect the proteome highlights the importance of understanding the interactions of biphenyl compounds with biological systems. nih.gov

    Structure

    2D Structure

    Chemical Structure Depiction
    molecular formula C14H15N B093827 2-(4-Biphenyl)ethylamine CAS No. 17027-51-9

    Properties

    IUPAC Name

    2-(4-phenylphenyl)ethanamine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H15N/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11,15H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WHPLBPSDTIZFSX-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)C2=CC=C(C=C2)CCN
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H15N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60274846
    Record name 2-(4-Biphenyl)ethylamine
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    Molecular Weight

    197.27 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    17027-51-9
    Record name [1,1′-Biphenyl]-4-ethanamine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=17027-51-9
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 2-(4-Biphenyl)ethylamine
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    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-(4-Biphenyl)ethylamine
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    Synthetic Methodologies for 2 4 Biphenyl Ethylamine and Its Derivatives

    Primary Synthetic Routes to the Core 2-(4-Biphenyl)ethylamine Structure

    The creation of the fundamental this compound structure is achieved through various primary synthetic pathways.

    A common strategy for introducing the ethanamine portion involves nucleophilic substitution reactions. This can be seen in the preparation of phenethylamines, where phenethyl halides or sulfonates act as electrophiles. Nucleophiles like ammonia (B1221849) can be used, though this can lead to mixtures of primary, secondary, and tertiary amines. youtube.com To circumvent this, azide (B81097) salts can be employed, followed by reduction to the primary amine. youtube.com Another approach is the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate to cleanly produce primary amines.

    A related method is the Ni/photoredox cross-electrophile coupling of aliphatic aziridines with aryl iodides, which provides a modular route to β-phenethylamine derivatives. acs.org This method is notable for its mild conditions and the use of an organic photocatalyst. acs.org Mechanistic studies suggest the reaction proceeds through the nucleophilic ring-opening of the aziridine (B145994) by iodide to form an iodoamine intermediate. acs.org

    Cobalt-porphyrin complexes have emerged as effective catalysts for the synthesis of N-heterocyclic derivatives through intramolecular C-H bond amination of aliphatic azides. nih.govuva.nl This method allows for the direct formation of various saturated heterocycles, such as pyrrolidines and isoindolines, in good to excellent yields. nih.govuva.nl The reaction is catalyzed by air- and moisture-stable cobalt-porphyrin complexes and is thought to proceed via a metallo-radical mechanism. nih.gov The key steps involve the formation of a cobalt(III)-nitrene radical intermediate, followed by intramolecular hydrogen atom transfer and radical rebound. uva.nl The use of di-tert-butyldicarbonate (Boc2O) can significantly enhance the reaction rate by preventing product inhibition. uva.nl

    CatalystSubstrateProductYield
    [Co(TPP)](4-azidobutyl)benzenetert-butyl 2-phenylpyrrolidine-1-carboxylateGood
    [Co(TMP)](4-azidobutyl)benzenetert-butyl 2-phenylpyrrolidine-1-carboxylateExcellent

    This table showcases the effectiveness of different cobalt-porphyrin catalysts in the intramolecular C-H amination reaction. nih.govuva.nl

    The N-alkylation of anilines is a fundamental transformation for creating a wide array of amine derivatives. rsc.orgresearchgate.net This can be achieved using various alkylating agents and catalysts. A sustainable approach involves the use of alcohols as alkylating agents over solid catalysts like niobium oxide, which proceeds via an SN1 mechanism involving carbocation intermediates. sioc-journal.cn Other methods include palladium-catalyzed reactions and the use of metal-organic frameworks (MOFs) supporting cobalt catalysts. rsc.orgorganic-chemistry.org These reactions are crucial for synthesizing fine chemicals and pharmaceutical intermediates. rsc.orgresearchgate.net Visible-light-induced N-alkylation of anilines has also been developed, offering a metal- and base-free alternative. rsc.org

    Catalyst SystemReactantsProduct Type
    Niobium OxideBenzyl (B1604629) alcohol, AnilineN-benzylaniline
    Palladium-basedVarious alcohols, AnilinesN-alkylated anilines
    Cobalt-MOFBenzyl alcohol, AnilineN-benzylaniline
    Visible light/NH4Br4-hydroxybutan-2-one, Anilinesβ-amino ketones

    This table summarizes various catalytic systems for the N-alkylation of aniline, a key step in the synthesis of certain derivatives. rsc.orgsioc-journal.cnrsc.org

    The production of enantiomerically pure chiral amines is of significant interest, particularly in the pharmaceutical industry. qub.ac.uk Amine transaminases (TAms) provide a green and highly stereoselective route to such compounds. qub.ac.ukacs.org However, their efficiency can be limited with bulky substrates. acs.org To overcome this, rational design and protein engineering have been employed to create TAm variants with improved activity and selectivity. acs.orgwhiterose.ac.uk For instance, a rationally designed variant of a TAm showed a more than 1716-fold improvement in the reaction rate for the synthesis of (1S)-1-(1,1′-biphenyl-2-yl)ethanamine, yielding the product with an enantiomeric excess greater than 99%. acs.org

    Synthesis of Key Intermediates

    The synthesis of the target compound often relies on the preparation of key biphenyl-containing intermediates.

    Biphenyl (B1667301) ether structures are important intermediates in the synthesis of various compounds, including some sulfatase inhibitors. nih.gov Their synthesis can be achieved through reactions such as the SNAr reaction of fluoronitrobenzenes with appropriate phenols. nih.gov For example, the reaction of a substituted phenol (B47542) with a fluoronitrobenzene can yield a biphenyl ether intermediate, which can then be further modified. nih.gov

    Derivatization Strategies and Functional Group Transformations

    The modification of the this compound structure through derivatization and functional group transformations allows for the creation of a wide range of compounds with tailored properties.

    The primary amine group of this compound is a key site for derivatization. N-alkylation introduces an alkyl group onto the nitrogen atom. One-pot methods have been developed for the N-monoalkylation of aromatic amines from nitroarene precursors using a palladium on carbon (Pd/C) catalyst. sciengine.com This process involves the reduction of the nitro group and subsequent reaction with an aldehyde in the presence of ammonium (B1175870) formate, achieving high conversion and selectivity. sciengine.com

    Homogeneous metal catalysts, such as those based on iridium, have also been effectively used for the N-alkylation of amides with alcohols. researchgate.net These reactions often proceed through a "hydrogen borrowing" mechanism. rsc.org Acylation, the addition of an acyl group, is another common transformation. For example, the reaction of an amine with succinic anhydride (B1165640) in the presence of a base like triethylamine (B128534) or N,N-diisopropylethylamine can yield an N-acylated product. google.com The amine group's reactivity allows it to readily participate in such condensation reactions. ontosight.ai

    Oxidation and reduction reactions can modify the biphenyl ethanamine system in various ways. An oxidation-reduction (redox) reaction involves the transfer of electrons between species. libretexts.org In organic chemistry, oxidation often corresponds to an increase in the number of bonds to oxygen or a decrease in the number of bonds to hydrogen, while reduction is the opposite. leah4sci.com

    The Birch reduction is a notable method for the partial reduction of aromatic rings. wikipedia.org Using an alkali metal (like sodium) in liquid ammonia with a proton source (like an alcohol), it can convert arenes into 1,4-cyclohexadienes. wikipedia.org This reaction proceeds via the formation of a radical anion. wikipedia.org A modification of this is the Benkeser reduction, which uses lithium in a mixed amine solvent and can lead to different reduction products of naphthalene. wikipedia.org

    The oxidation of alkyl groups can be achieved using various metal oxides. ucr.edu For instance, the biphenyl moiety itself can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. smolecule.com

    To improve the handling and application of this compound, it is often converted into its hydrochloride salt. This is typically achieved by treating the free base form of the amine with hydrochloric acid. smolecule.com The resulting salt generally exhibits enhanced solubility in aqueous solutions and greater stability. The formation of the hydrochloride salt is a straightforward acid-base reaction where the amine group is protonated. smolecule.com The molecular formula for the hydrochloride salt of a related compound, 2-([1,1'-biphenyl]-4-yloxy)ethylamine, is C14H16ClNO.

    Green Chemistry Approaches in this compound Synthesis

    Green chemistry principles are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact. These approaches focus on using renewable feedstocks, safer solvents, and catalytic reactions to minimize waste. researchgate.net

    A promising green chemistry approach for producing aromatic amines is through microbial fermentation. Genetically engineered Escherichia coli has been used to produce the aromatic diamine 2-(4-aminophenyl)ethylamine (B83115) (4APEA). nih.govoup.com In a fed-batch culture, a significant yield of 4APEA (3.5 g/L) was achieved from glucose within 72 hours. nih.govoup.com This biosynthesized diamine has been successfully used as a monomer to create novel heat-resistant polyureas. nih.govoup.com

    While the fermentative production of many aromatic diamines is still in the research phase, it represents a sustainable alternative to petroleum-based synthesis. alderbioinsights.co.uk Research is also exploring the use of alternative feedstocks like lignocellulosic materials to further reduce costs and environmental impact. researchgate.net Engineered platform strains of E. coli are being developed to produce a variety of primary diamines from alcohols through enzymatic cascades. rsc.org

    Advanced Spectroscopic and Analytical Characterization Techniques for 2 4 Biphenyl Ethylamine and Its Analogues

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of 2-(4-Biphenyl)ethylamine, offering unparalleled detail regarding its chemical structure.

    ¹H-NMR for Aromatic and Ethanamine Proton Analysis

    Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the biphenyl (B1667301) moiety and the aliphatic protons of the ethylamine (B1201723) side chain.

    The aromatic region of the ¹H-NMR spectrum typically displays a complex pattern of signals arising from the protons on the two phenyl rings. The specific chemical shifts and coupling patterns of these protons are influenced by their positions on the rings and the electronic effects of the ethylamine substituent. The protons on the substituted phenyl ring often exhibit different chemical shifts compared to those on the unsubstituted ring.

    The ethylamine portion of the molecule gives rise to characteristic signals in the aliphatic region of the spectrum. The two methylene (B1212753) groups (-CH₂CH₂NH₂) typically appear as distinct multiplets due to spin-spin coupling with each other and, in some cases, with the amine protons. The integration of the signal intensities in the ¹H-NMR spectrum provides a quantitative measure of the number of protons in each unique chemical environment, confirming the 3:2:2 ratio for the methyl, methylene, and amine protons respectively in a related compound like ethylamine. docbrown.info

    ¹H-NMR Data for this compound

    Proton Type Approximate Chemical Shift (ppm) Multiplicity
    Aromatic Protons7.2 - 7.6Multiplet
    -CH₂- (adjacent to biphenyl)~2.9Triplet
    -CH₂- (adjacent to NH₂)~2.8Triplet
    -NH₂Variable (broad singlet)Singlet (broad)

    Note: The exact chemical shifts can vary depending on the solvent and concentration.

    ¹³C-NMR for Biphenyl and Ethanamine Carbon Signals

    Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C-NMR spectrum.

    The biphenyl moiety exhibits a series of signals in the aromatic region of the spectrum, typically between 125 and 150 ppm. libretexts.org The quaternary carbons, those at the point of attachment between the two phenyl rings and the ethylamine side chain, usually show weaker signals. The chemical shifts of the aromatic carbons are sensitive to the substitution pattern on the biphenyl rings.

    The ethylamine side chain carbons give rise to signals in the aliphatic region of the spectrum. The carbon atom attached to the biphenyl ring will have a different chemical shift from the carbon atom bonded to the nitrogen atom, with the latter often appearing further downfield due to the electronegativity of the nitrogen.

    ¹³C-NMR Data for this compound

    Carbon Type Approximate Chemical Shift (ppm)
    Quaternary Aromatic Carbons138 - 141
    Aromatic CH Carbons127 - 129
    -CH₂- (adjacent to biphenyl)~36
    -CH₂- (adjacent to NH₂)~43

    Note: The exact chemical shifts can vary depending on the solvent and concentration.

    Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Structural Elucidation

    Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the proton and carbon signals and for determining the connectivity and spatial relationships within the this compound molecule.

    COSY (Correlation Spectroscopy): This experiment reveals scalar coupling between protons, typically over two or three bonds. In the COSY spectrum of this compound, cross-peaks would be observed between the protons of the adjacent methylene groups in the ethylamine side chain, confirming their connectivity. It also helps to trace the coupling networks within the aromatic rings. longdom.orglibretexts.org

    NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org For this compound, NOESY can provide information about the preferred conformation of the ethylamine side chain relative to the biphenyl ring system. Cross-peaks would indicate spatial proximity between specific protons on the ethylamine chain and the aromatic rings.

    Dynamic NMR Spectroscopy for Stereoisomer Interconversion Studies

    For analogues of this compound that possess stereogenic centers or exhibit restricted rotation around single bonds (atropisomerism), dynamic NMR (DNMR) spectroscopy is a valuable technique. Atropisomerism can occur in substituted biphenyl systems where bulky substituents hinder free rotation around the bond connecting the two phenyl rings. acs.org

    DNMR studies involve acquiring NMR spectra at different temperatures. At low temperatures, the interconversion between stereoisomers may be slow on the NMR timescale, resulting in separate signals for each isomer. As the temperature is increased, the rate of interconversion increases, leading to broadening of the signals and eventually coalescence into a single time-averaged signal at higher temperatures. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the energy barriers for the interconversion process. acs.orgdiva-portal.org

    Mass Spectrometry (MS)

    Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound and for gaining insights into its fragmentation patterns.

    Field Desorption Mass Spectrometry (FD-MS) for Molecular Weight Validation

    Field Desorption Mass Spectrometry (FD-MS) is a soft ionization technique that is particularly well-suited for the analysis of nonvolatile and thermally labile compounds. wikipedia.org In FD-MS, the analyte is applied directly to an emitter, and a strong electric field is used to desorb and ionize the molecules. wikipedia.orgwiley.com

    A significant advantage of FD-MS is that it typically produces mass spectra with minimal or no fragmentation, dominated by the molecular ion (M⁺) or protonated molecule ([M+H]⁺). wikipedia.org This makes it an excellent method for the unambiguous determination of the molecular weight of this compound, which has a molecular weight of 197.28 g/mol . The observation of a prominent peak at or near this m/z value in the FD-MS spectrum would provide strong evidence for the molecular formula C₁₄H₁₅N. This technique is particularly valuable for confirming the identity of the compound and ensuring its purity.

    Chromatographic Methods for Purification and Purity Assessment

    High-Performance Liquid Chromatography (HPLC) for Purity and Residual Solvents

    High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. Typically, a reversed-phase HPLC method is employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a gradient of water and acetonitrile or methanol). The compound is separated from potential impurities based on differences in their hydrophobicity.

    A UV detector is commonly used for detection, as the biphenyl moiety provides strong chromophores. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. This "area percent" method provides a quantitative measure of purity. Furthermore, HPLC can be adapted to detect and quantify residual solvents from the synthesis and purification process by using a suitable column and detector, such as a refractive index detector (RID) or a mass spectrometer.

    Table 3: Typical HPLC Purity Analysis Results

    Peak No.Retention Time (min)Peak AreaArea %Identification
    13.5150000.5%Impurity 1
    25.2297000099.0%This compound
    36.1150000.5%Impurity 2
    User can sort the table by clicking on the headers.

    Column Chromatography for Diastereomeric Mixture Separation

    When synthetic routes leading to analogues of this compound produce diastereomers, column chromatography is a primary method for their separation on both analytical and preparative scales. Diastereomers are stereoisomers that are not mirror images and, as a result, have different physical and chemical properties, including polarity and affinity for stationary phases. stackexchange.com This difference in physical properties allows them to be separated using standard chromatographic techniques. stackexchange.comnih.gov

    The separation is typically achieved using silica gel as the stationary phase and an optimized eluent system. The choice of solvent system is critical; often, a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is used. reddit.com By carefully adjusting the polarity of the mobile phase, the differential migration of the diastereomers along the column can be maximized, leading to their effective separation into distinct fractions. Techniques such as thin-layer chromatography (TLC) are used to screen for optimal solvent conditions before scaling up to a preparative column. reddit.com

    Chiral Chromatography for Enantiomeric Purity Assessment

    Unlike diastereomers, enantiomers possess identical physical properties in an achiral environment, making their separation by standard chromatography impossible. sigmaaldrich.com Chiral chromatography is the definitive method for separating enantiomers and assessing the enantiomeric purity or enantiomeric excess (e.e.) of chiral analogues of this compound.

    This technique utilizes a chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers can interact diastereomerically. These transient diastereomeric interactions have different energies, leading to different retention times for each enantiomer on the column. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of racemic compounds, including amines. windows.net The mobile phase, which can be normal-phase, reversed-phase, or polar organic, is optimized to achieve baseline separation. chromatographyonline.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.

    Table 4: Chiral HPLC Data for Enantiomeric Purity Assessment

    EnantiomerRetention Time (min)Peak AreaEnantiomeric Composition (%)
    (R)-isomer8.298500098.5%
    (S)-isomer9.5150001.5%
    User can sort the table by clicking on the headers.

    Infrared (IR) Spectroscopy for Functional Group Identification

    Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. nih.govwebassign.net The technique works by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations such as stretching and bending in the chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular "fingerprint."

    For this compound, IR spectroscopy can unequivocally confirm the presence of its key functional groups:

    Primary Amine (–NH₂): This group is characterized by two distinct, medium-intensity absorption bands in the 3500–3300 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. pressbooks.pub The presence of two peaks is a definitive indicator of a primary amine.

    Aromatic Rings (Biphenyl): The presence of the aromatic system is indicated by several bands. C-H stretching vibrations of the aromatic protons typically appear above 3000 cm⁻¹. C=C stretching vibrations within the rings give rise to characteristic absorptions in the 1600–1450 cm⁻¹ region. pressbooks.pub

    Alkyl Chain (–CH₂–CH₂–): The C-H stretching vibrations of the ethyl bridge are observed just below 3000 cm⁻¹. pressbooks.pub

    By analyzing the positions and patterns of these absorption bands, IR spectroscopy provides a straightforward confirmation of the compound's fundamental structure.

    Table 5: Characteristic IR Absorption Bands for this compound

    Wavenumber (cm⁻¹)Vibration TypeFunctional Group
    3400 - 3250N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
    3100 - 3000C-H StretchAromatic Ring
    2960 - 2850C-H StretchAlkyl (-CH₂-)
    1600 - 1450C=C StretchAromatic Ring
    User can sort the table by clicking on the headers.

    X-ray Crystallography for Molecular and Crystal Structure Determination

    While this compound has been studied by X-ray crystallography, specific crystallographic data for the compound itself is not widely detailed in publicly accessible literature. biosynth.com However, the crystal structures of its analogues and derivatives provide valuable insight into the structural properties of this class of compounds.

    A relevant example is the palladium(II) complex, Bis{(S)-(−)-N-[(2-biphenyl)methylidene]-1-(4-methoxyphenyl)ethylamine-κN}dichloridopalladium(II). The structure of this complex was determined using single-crystal X-ray diffraction. The analysis revealed a monoclinic crystal system with the space group P21. iucr.org The palladium atom at the center is coordinated in a slightly distorted square-planar geometry. iucr.org Such studies are crucial for understanding how the biphenyl ethylamine moiety interacts with other molecules and metal centers, which is essential for catalyst design and materials science.

    The crystallographic data for this analogue is summarized in the table below.

    Parameter Value
    Compound NameBis{(S)-(−)-N-[(2-biphenyl)methylidene]-1-(4-methoxyphenyl)ethylamine-κN}dichloridopalladium(II)
    Chemical Formula[PdCl2(C22H21NO)2]
    Crystal SystemMonoclinic
    Space GroupP21
    Coordination GeometrySlightly distorted square planar

    Data sourced from a study on a palladium(II) complex containing a biphenyl-derived ligand. iucr.org

    Elemental Analysis for Compound Characterization

    Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N) for organic compounds. This data is used to verify the empirical formula of a newly synthesized substance and to assess its purity. The process typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO2, H2O, and N2) are quantitatively measured.

    For this compound, the molecular formula is C14H15N. biosynth.comguidechem.com Based on this formula and the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and nitrogen (14.01 g/mol ), the theoretical elemental composition can be calculated from its molecular weight of approximately 197.28 g/mol . biosynth.comguidechem.com

    The theoretical elemental percentages are presented in the table below.

    Element Symbol Theoretical Mass Percentage (%)
    CarbonC85.24%
    HydrogenH7.66%
    NitrogenN7.10%

    In practice, experimental results from an elemental analyzer are compared against these theoretical values. For a sample to be considered pure, the experimentally determined percentages should closely match the calculated values. According to guidelines often followed in chemical literature, a deviation of within ±0.4% is generally accepted as confirmation of the compound's identity and purity. nih.gov

    Theoretical and Computational Studies of 2 4 Biphenyl Ethylamine

    Quantum Chemical Calculations

    Quantum chemical calculations provide a fundamental understanding of the electronic properties and reactivity of a molecule. Methods like Density Functional Theory (DFT) are central to these investigations.

    Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govscispace.comrsc.org It is a widely used approach for calculating the properties of molecules, based on the principle that the energy of the system is a functional of the electron density. scispace.com While specific DFT studies focusing solely on 2-(4-biphenyl)ethylamine are not extensively documented, the principles of DFT are routinely applied to its derivatives and similar molecular structures to predict their geometry, stability, and reactivity. nih.govresearchgate.net For instance, DFT calculations are often employed to optimize molecular geometries and calculate vibrational frequencies, which can then be compared with experimental spectroscopic data to confirm the structure of synthesized compounds. nih.gov

    Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. malayajournal.orgajchem-a.com

    Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution on a molecule's surface. researchgate.net It is used to predict reactive sites for electrophilic and nucleophilic attack. malayajournal.org Different colors on the MEP map correspond to different potential values, with red typically indicating electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicating electron-poor regions (positive potential, susceptible to nucleophilic attack). malayajournal.orgresearchgate.net Studies on related aromatic compounds show that MEP analysis is a robust predictor of substituent effects on electronic behavior in chemical reactions. rsc.org For this compound, the amine group would be expected to be an electron-rich, nucleophilic site, while the aromatic rings may present regions of both positive and negative potential.

    Table 1: Key Concepts in FMO and MEP Analysis

    ConceptDescriptionSignificance
    HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate electrons; involved in nucleophilic reactions. libretexts.org
    LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept electrons; involved in electrophilic reactions. libretexts.org
    Energy Gap (ΔE) The energy difference between HOMO and LUMOIndicates molecular stability and reactivity. A smaller gap suggests higher reactivity. malayajournal.org
    MEP Molecular Electrostatic PotentialMaps the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net

    The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize regions of space where electrons are localized, such as atomic shells, chemical bonds, and lone pairs. jussieu.frlabinsights.nl ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization. jussieu.fr This analysis provides a chemically intuitive picture of bonding that is not dependent on the choice of molecular orbitals. jussieu.frlabinsights.nl

    The Localized Orbital Locator (LOL) is another tool that provides insight into electron localization. researchgate.net Both ELF and LOL analyses are valuable for understanding the nature of chemical bonds within a molecule. researchgate.net For this compound, these analyses would be expected to show high localization in the C-C and C-H bonds, the C-N bond, and particularly at the site of the nitrogen lone pair, confirming its role as a reactive nucleophilic center.

    Molecular Dynamics (MD) Simulations for Biological Interactions and Adsorption

    Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations are instrumental in understanding how a ligand like this compound or its derivatives might behave in a biological system, such as interacting with a protein or adsorbing onto a surface. researchgate.net

    In one study, MD simulations were used to analyze the conformational behavior of peptides containing a biphenylalanine analogue derived from this compound. nih.gov The simulations, running for 300 picoseconds, helped identify the lowest-energy conformations of the peptides, which were then used for docking studies. nih.gov Another research effort used MD simulations to refine the results of docking studies involving inhibitors for ω-transaminases, demonstrating that a combination of docking and short MD simulations can accurately model enantioselectivity. nih.gov These simulations typically place the ligand-protein complex in a simulated aqueous environment and calculate the forces between atoms to model their motion, providing insights into the stability of binding poses and the nature of intermolecular interactions. researchgate.netnih.gov

    Molecular Docking for Ligand-Target Interactions

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scivisionpub.comsemanticscholar.org It is widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a protein target.

    For example, flexible docking studies were performed on dipeptide antagonists derived from this compound targeting the δ opioid receptor. nih.gov The results of these simulations revealed key interactions responsible for binding. The N-terminal amino group of the ligands was found to form a crucial salt bridge with an aspartate residue (Asp128) in the receptor. nih.gov The biphenyl (B1667301) moiety of the ligand was shown to engage in hydrophobic interactions with several residues in the receptor's binding pocket, including Lys214 and Phe218. nih.gov Interestingly, the study highlighted that the biphenyl group interacts with different sets of residues depending on whether the ligand acts as an agonist or an antagonist, demonstrating the power of docking to elucidate the structural basis of functional differences. nih.gov

    Table 2: Example of Molecular Docking Interactions for a this compound Derivative

    Ligand ComponentInteracting Receptor ResidueType of InteractionReference
    N-terminal Amino GroupAsp128Salt Bridge nih.gov
    Biphenyl Moiety (Agonist)Lys214, Phe218, Glu201, Ser204Hydrophobic/Differential nih.gov
    Biphenyl Moiety (Antagonist)Lys214, Phe218, Ile183, Val217Hydrophobic/Differential nih.gov

    Conformational Analysis and Stereochemical Considerations

    Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. upertis.ac.id For this compound, significant conformational flexibility exists due to rotation around the C-C bond of the ethylamine (B1201723) chain and the C-C bond connecting the two phenyl rings.

    Theoretical conformational analyses are often performed using molecular modeling software and can involve molecular dynamics simulations to explore the potential energy surface of the molecule. nih.gov Such studies can identify the most stable, low-energy conformers. acs.org The relative orientation of the two phenyl rings (the dihedral angle) is a key stereochemical feature that can significantly impact how the molecule fits into a binding site. scivisionpub.com Furthermore, if substituents are present, chiral centers can arise, making stereochemical considerations critical for biological activity. For instance, the adsorption and molecular motion of chiral molecules on surfaces can be influenced by their stereochemistry, a phenomenon that can be studied using both experimental techniques and theoretical calculations. researchgate.net

    Racemization and Diastereomerization Studies

    Racemization and diastereomerization are fundamental concepts in stereochemistry, dealing with the interconversion of stereoisomers. Racemization refers to the process where an enantiomerically pure or enriched mixture of a chiral compound converts into a mixture where the amounts of enantiomers are equal. Diastereomerization is a similar process involving the interconversion of diastereomers. These processes are often studied to understand the stereochemical stability of molecules.

    For a molecule like this compound, which possesses a chiral center at the carbon atom bearing the amino group, racemization would involve the interconversion of its (R)- and (S)-enantiomers. This can occur through various mechanisms, often requiring energy to overcome a specific barrier. For instance, processes like pyramidal inversion at the nitrogen atom or rotation about single bonds can lead to the interconversion of stereoisomers. The energy barriers for such processes determine their rates. For example, the energy barrier for pyramidal inversion in ethylmethylisopropylamine is 31.4 kJ/mol, while the activation energy for ring flipping in chlorocyclohexane (B146310) isomers is about 44 kJ/mol. rsc.org

    In the context of resolving racemic mixtures, understanding these interconversion processes is crucial. Chiral carboxylic acids and amino acids are often separated by forming diastereomeric salts with an enantiopure resolving agent. If racemization can be coupled with such a resolution, it's possible to convert the entire racemic mixture into a single desired enantiomer, a process known as deracemization. rsc.orgmdpi.com This has significant applications in the pharmaceutical industry, where often only one enantiomer of a chiral drug is active. mdpi.com

    While specific experimental or extensive computational studies on the racemization and diastereomerization of this compound are not prominently detailed in the provided search results, the general principles of stereochemistry suggest that such studies would be valuable for understanding its behavior, particularly if it were to be used as a chiral building block or in a stereoselective biological context. The stability of its enantiomers would be a key factor in such applications.

    Computational Approaches in Enzyme Design

    Computational enzyme design has emerged as a powerful tool for creating novel biocatalysts or improving the properties of existing ones. biorxiv.orgbakerlab.org This approach is particularly relevant for the synthesis of chiral amines, where enzymes like ω-transaminases (ω-TAs) are highly valued for their stereospecificity. acs.org

    The general strategy in computational enzyme design involves identifying a "theozyme," a theoretical model of the active site geometry required for a specific chemical reaction. bakerlab.org This model is then used to search for protein scaffolds that can accommodate the theozyme. The process often involves several steps:

    Mechanism Understanding: A detailed understanding of the reaction mechanism is crucial. For ω-TAs, the reaction involves two half-reactions with a ping-pong bi-bi kinetic mechanism, where the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor plays a key role in transferring the amino group. mdpi.comacs.org

    Active Site Modeling: Based on the mechanism, an active site model is constructed. This includes the substrate, the cofactor, and the key catalytic residues.

    Protein Scaffold Selection: A suitable protein scaffold is chosen to house the designed active site.

    Computational Screening and Optimization: Mutations are computationally introduced into the scaffold to create an optimal environment for the reaction to occur. This often involves techniques like molecular docking and molecular dynamics simulations to predict the binding of substrates and the stability of the transition state.

    A notable application of this approach is the engineering of ω-TAs for the synthesis of bulky chiral amines. For instance, a rational design strategy was employed to engineer an (S)-selective ω-TA from Pseudomonas jessenii to produce enantiopure bulky amines. acs.org By using computational design, researchers were able to expand the substrate scope of the enzyme. The study identified key residues in the binding pocket, such as Trp58, and created mutants with enhanced activity towards bulky substrates. acs.org

    Similarly, an (S)-ω-TA from Vibrio fluvialis was engineered using a combination of in silico and in vitro studies for the asymmetric synthesis of (S)-1-(1,1′-biphenyl-2-yl)ethanamine. mdpi.com The introduction of specific mutations, identified through rational design, resulted in a variant with detectable activity for this bulky substrate. mdpi.com These examples highlight the potential of computational enzyme design to overcome the limitations of natural enzymes and produce valuable chiral compounds.

    Modeling of Receptor Binding Pockets

    Computational modeling of receptor binding pockets is a cornerstone of modern drug discovery and design. This approach aims to understand and predict how small molecules, or ligands, interact with their protein targets at an atomic level. For a compound like this compound, which has structural features that could allow it to interact with various receptors, modeling its binding is crucial for understanding its potential biological activity.

    The process of modeling receptor binding typically involves several key steps:

    Receptor Structure Determination: A three-dimensional structure of the target receptor is required. This is often obtained through experimental methods like X-ray crystallography or cryo-electron microscopy. If an experimental structure is unavailable, homology modeling can be used to build a model based on the structure of a related protein.

    Ligand Docking: Computational algorithms are used to predict the preferred binding pose of the ligand within the receptor's binding pocket. This involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their predicted binding affinity.

    Interaction Analysis: Once a binding pose is predicted, the interactions between the ligand and the receptor are analyzed in detail. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the biphenyl group could engage in hydrophobic or π-π stacking interactions, while the ethylamine group could form hydrogen bonds.

    Molecular Dynamics Simulations: To further refine the binding model and assess its stability, molecular dynamics simulations can be performed. These simulations model the movement of atoms over time, providing insights into the dynamic nature of the ligand-receptor complex.

    This approach has been successfully applied to understand the binding of various ligands to their receptors. For example, in the study of tryptamine-based derivatives as modulators of the TRPM8 channel, computational studies were used to hypothesize a binding site and propose pharmacophore models. scispace.comcsic.es Similarly, modeling studies of adenosine (B11128) A3 receptor agonists have helped to elucidate the binding modes of different ligands within the receptor's orthosteric binding site. acs.org For chemokine receptors, comparative analysis of crystal structures and modeling has provided insights into the interactions with small molecules and larger peptide ligands. nih.gov

    For this compound, such modeling could be used to predict its binding affinity and selectivity for various receptors, such as serotonin (B10506) receptors, where related phenethylamine (B48288) structures are known to bind. researchgate.net This information would be invaluable for guiding the design of new derivatives with improved pharmacological profiles.

    Biological Activities and Pharmacological Relevance of 2 4 Biphenyl Ethylamine and Its Analogues

    Antitumor/Anticancer Activities

    Derivatives of 2-(4-Biphenyl)ethylamine have shown promising results in the realm of cancer therapeutics. Their efficacy has been evaluated against various cancer cell lines, with a particular focus on pancreatic cancer. The mechanisms underlying their anticancer effects are multifaceted, involving the induction of programmed cell death and the inhibition of crucial enzymatic activities.

    Inhibition of Cancer Cell Line Growth (e.g., Pancreatic Cancer Cells)

    Recent studies have highlighted the cytotoxic potential of biphenyl (B1667301) derivatives against human pancreatic cancer cell lines. For instance, a Zn(II) complex of a ligand containing a 4'-biphenyl moiety demonstrated significant cytotoxic activity against the MIA PaCa-II human pancreatic cancer cell line, with an IC50 value of 14.2 μM upon UV irradiation. mdpi.com This suggests that the biphenyl structure plays a crucial role in the anticancer properties of these compounds. Further research has indicated that various benzoquinone derivatives, including those with a 3,3'-Dimethyl-1,1'-Biphenyl-4,4'-diamine moiety, are effective in treating pancreatic cancer. google.com The antiproliferative activity of these compounds has also been observed in other cancer cell lines, such as human lung carcinoma (A549), human colon cancer (HCT15), and human breast cancer (MCF7) cells. researchgate.net

    Table 1: Anticancer Activity of this compound Analogues

    Compound/DerivativeCancer Cell LineObserved EffectIC50 ValueReference
    Zn(II) complex with 4'-biphenyl moietyMIA PaCa-II (Pancreatic)Time-dependent cytotoxicity upon UV irradiation14.2 μM mdpi.com
    2,5-bis-((3,3'-Dimethyl-1,1'-Biphenyl-4-amine)-4'-amino)-1,4-benzoquinonePancreatic, Lung, BreastTreatment of cancerNot specified google.com
    Gold(I) complexes of 2-(diphenylphosphanyl)ethylamineA549 (Lung), HCT15 (Colon), MCF7 (Breast)Significant in vitro cytotoxicityNot specified researchgate.net
    7-Propanamide benzoxaboroles (biphenyl-3-yl compound 97)Cancerous cellsSubmicromolar potency and good selectivity<1 μM acs.org

    Mechanisms of Action: Induction of Apoptosis (Caspase-Dependent Pathways)

    The primary mechanism by which biphenyl derivatives exert their antitumor effects is through the induction of apoptosis, or programmed cell death. This process is often mediated by caspase-dependent pathways. drugbank.comdrugbank.com Caspases are a family of protease enzymes that play an essential role in initiating and executing apoptosis. nih.govmdpi.com The activation of these caspases leads to a cascade of events that dismantle the cell in a controlled manner. nih.gov For example, some gold(I) complexes have been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS), which in turn triggers the release of cytochrome c and the activation of caspases 3/7, 8, 9, and 10. researchgate.net This leads to cell cycle arrest and ultimately, cell death. researchgate.net

    Inhibition of Enzymatic Activity (e.g., Thioredoxin Reductase)

    Another significant mechanism of action for these compounds is the inhibition of key enzymes involved in cancer cell proliferation and survival. One such enzyme is thioredoxin reductase (TrxR). nih.govnih.gov TrxR is a crucial component of the thioredoxin system, which plays a vital role in maintaining the cellular redox balance and is often overexpressed in cancer cells. nih.govnih.gov Inhibition of TrxR disrupts this balance, leading to oxidative stress and subsequent cell death. nih.gov Gold(I) complexes, in particular, have been shown to effectively inhibit TrxR, contributing to their anticancer properties. researchgate.netresearchgate.net The cytotoxic effects of these complexes are associated with their ability to bind to and inhibit mitochondrial TrxR, leading to apoptosis. researchgate.net

    Antimicrobial Properties

    In addition to their anticancer potential, this compound and its analogues have demonstrated significant antimicrobial activity against a broad spectrum of pathogens, including both bacteria and fungi.

    Inhibition of Bacterial Strains (e.g., E. coli, S. aureus)

    Biphenyl derivatives have shown efficacy in inhibiting the growth of various bacterial strains, including the Gram-negative Escherichia coli and the Gram-positive Staphylococcus aureus. acs.orgnih.gov Positional isomers of a lead biphenyl antimicrobial peptidomimetic compound exhibited significant efficacy against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA). acs.org Specifically, positional isomer 4 showed a 4–8 times increased efficacy against E. coli with a Minimum Inhibitory Concentration (MIC) of 2 μg/mL. acs.org Another study reported that certain biphenyl derivatives effectively inhibit E. coli and S. aureus, suggesting their potential use in treating infections. The antibacterial activity of some compounds is attributed to their ability to disrupt the integrity of the bacterial cell membrane. nih.gov

    Antifungal Activity (e.g., Candida albicans)

    The antifungal properties of biphenyl derivatives have also been a subject of investigation. These compounds have shown inhibitory effects against various fungal species, including the opportunistic pathogen Candida albicans. uantwerpen.begoogle.com Certain 2-(2-oxo-morpholin-3-yl)-acetamide derivatives containing a biphenyl moiety have demonstrated fungicidal activity against Candida species. uantwerpen.be Furthermore, some studies have reported the antifungal activity of biphenyl compounds against other fungi such as Aspergillus fumigatus. nih.gov The mechanism of antifungal action can involve the disruption of the fungal cell membrane and the inhibition of essential cellular processes.

    Table 2: Antimicrobial Activity of this compound Analogues

    Compound/DerivativeMicrobial StrainObserved EffectMIC ValueReference
    Positional isomer 4 of biphenyl peptidomimeticEscherichia coliIncreased efficacy2 μg/mL acs.org
    Positional isomers 2, 3, and 7 of biphenyl peptidomimeticAcinetobacter baumanniiIncreased activity4 μg/mL acs.org
    Biphenyl peptidomimetic isomersMethicillin-resistant Staphylococcus aureusSignificant efficacy0.25–8 μg/mL acs.org
    N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamideCandida speciesFungicidal activityNot specified uantwerpen.be

    Neurobiological and Central Nervous System (CNS) Activities

    The structural similarity of this compound to endogenous neuroactive compounds has prompted investigations into its effects within the central nervous system.

    The synthesis of 2-(4-biphenylyl)ethylamines was undertaken to explore their potential as agents active in the central nervous system. meduniwien.ac.atd-nb.info Studies were conducted to determine if these compounds exhibited CNS activity similar to that of the parent compound, 2-phenylethylamine. google.com This line of inquiry is based on the well-established role of the 2-phenethylamine skeleton as a fundamental structure (pharmacophore) in many neuroactive molecules. mdpi.com

    The biological activity of biphenyl derivatives may involve interactions with various receptors. beilstein-journals.org Some research suggests that compounds featuring a biphenyl structure may interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), which could influence neurobiological processes. beilstein-journals.org The biphenyl group can engage with hydrophobic pockets in proteins, a feature that could facilitate binding to receptor sites like those on nAChRs. beilstein-journals.orgnih.gov

    Analogues and structurally related compounds of this compound have shown potential for neuroprotection. Research indicates that certain biphenyl compounds may offer neuroprotective benefits. nih.govresearchgate.net One study highlighted that treatment with a related compound led to a significant reduction in neuronal cell death in models of neurodegeneration. beilstein-journals.org Other investigations suggest these effects may arise from the modulation of neurotransmitter systems, particularly under conditions of oxidative stress. nih.gov

    Summary of Reported Neuroprotective Effects

    EffectObservation/MechanismSource
    Reduction of Neuronal Cell DeathSignificant reduction observed in neurodegeneration models. beilstein-journals.org
    Modulation of Neurotransmitter SystemsPotential benefits observed under conditions of oxidative stress. nih.gov
    Antioxidant PropertiesStructurally similar compounds exhibit antioxidant activity, which may protect against oxidative stress. nih.govresearchgate.net

    Derivatives of phenylethylamine, the core structure of this compound, share structural features with non-competitive N-methyl-D-aspartate (NMDA) receptor blockers. meduniwien.ac.atnih.gov Studies using rat hippocampal membranes have shown that phenylethylamine can inhibit the specific binding of [3H]MK-801, a well-known NMDA receptor channel blocker. meduniwien.ac.atnih.gov Phenylethylamine itself demonstrated this inhibitory activity with an IC50 value of 905 μM. meduniwien.ac.atnih.gov Further research on related tryptamine (B22526) derivatives, which also share this pharmacophore, showed that substitutions on the aromatic ring could significantly increase potency. meduniwien.ac.atnih.gov This suggests that the basic phenethylamine (B48288) structure can serve as a scaffold for developing NMDA receptor modulators.

    The phenethylamine skeleton is a key feature in ligands for dopamine (B1211576) receptors. mdpi.com Research into analogues of this compound has provided insights into structure-activity relationships concerning dopamine receptor affinity.

    A study on 2-(4-fluoro-3-hydroxyphenyl)ethylamine, an analogue where the biphenyl group is replaced by a substituted phenyl ring, found it had approximately half the affinity for both D-1 and D-2 dopamine binding sites compared to dopamine itself. However, N-substitution on this phenethylamine derivative dramatically altered its receptor selectivity. The introduction of ethyl and n-propyl groups to the nitrogen atom decreased affinity for D-1 sites but significantly enhanced affinity for D-2 binding sites. The addition of a 2-phenylethyl group to the nitrogen further amplified this effect, possibly due to increased lipophilicity or binding to a complementary lipophilic site on the D-2 receptor.

    Effects of N-Substitution on Dopamine Receptor Affinity of a Phenethylamine Analogue

    Compound ModificationEffect on D-1 Receptor AffinityEffect on D-2 Receptor AffinitySource
    Unsubstituted Amine~2-fold less affinity than Dopamine~2-fold less affinity than Dopamine
    N-ethyl substitutionDecreasedGreatly Enhanced
    N-n-propyl substitutionDecreasedGreatly Enhanced
    N-(2-phenylethyl) substitutionDecreasedGreatly Enhanced (Most potent in series)

    Cardiovascular Activities

    Alongside CNS effects, 2-(4-biphenylyl)ethylamines were also evaluated for their cardiovascular properties. meduniwien.ac.atd-nb.infogoogle.com A patent for a class of 1,1'-biphenyl-2-yl alkylamine derivatives describes their utility in the chemotherapy of cardiovascular disorders, specifically for the effective control of cardiac arrhythmia. This indicates that the biphenyl-ethylamine scaffold has been recognized for its potential in developing treatments for cardiovascular conditions.

    Analgesic Properties

    The 2-phenethylamine scaffold is a core component in a variety of compounds with analgesic activities. Research has shown that certain flexible 2-phenethylamine derivatives exhibit moderate analgesic effects. mdpi.com While direct studies on the analgesic properties of this compound are not extensively detailed in the provided information, the broader class of phenethylamines, to which it belongs, has been investigated for its role in pain modulation through interactions with opioid receptors. mdpi.com Opioid receptors, including µ-, δ-, and κ-types, are G-protein-coupled receptors that play a crucial role in the nervous system, influencing pain signaling. mdpi.com

    Derivatives of 2-phenethylamine have been synthesized and evaluated for their analgesic potential, with some showing moderate potency when compared to established analgesics like morphine. mdpi.com For instance, novel phenylalanine analogues incorporating a this compound moiety have been synthesized and assessed for their activity at opioid receptors. nih.gov Specifically, a tetrapeptide analogue containing 4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine (Bcp) was found to be a potent and selective δ opioid agonist. nih.gov This finding highlights the potential for developing potent analgesics from this class of compounds.

    Antioxidant Properties

    Compounds containing biphenyl and 1,2,4-triazole (B32235) motifs have demonstrated notable antioxidant activity. smolecule.comresearchgate.net While specific data on the antioxidant properties of this compound is not explicitly provided, structurally similar compounds have been shown to possess significant antioxidant capabilities, which are beneficial in mitigating oxidative stress in biological systems. smolecule.com

    For example, a series of 1,2,4-triazole-based phenethylamines were synthesized and evaluated for their antioxidant properties. Several of these compounds exhibited promising DPPH radical scavenging activity. researchgate.net Specifically, compounds 7c , 7d , and 7h demonstrated inhibition levels between 86.8% and 94%. researchgate.net Additionally, some hydrazone derivatives of flurbiprofen, which contain a biphenyl group, have been investigated for their antioxidant potential. ijprajournal.com These studies often utilize methods like the DPPH radical scavenging assay to quantify antioxidant efficacy. ijprajournal.com The antioxidant activity of such compounds is often attributed to their ability to donate an electron to neutralize free radicals. ijprajournal.com

    Interactions with Biological Macromolecules (Enzymes and Receptors)

    The this compound structure and its analogues can interact with a variety of biological macromolecules, including enzymes and receptors, leading to a range of biological effects. The biphenyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the ethylamine (B1201723) portion can form hydrogen bonds or ionic interactions.

    Enzyme Interactions:

    Dipeptidyl Peptidases (DPP): The 2-phenethylamine moiety is found in ligands that target dipeptidyl peptidase 4 (DPP4), a serine protease involved in glucose metabolism. mdpi.com

    Aldose Reductase (ALR2): A series of modified 2-phenethylamines have been evaluated for their inhibitory effects on ALR2, an enzyme implicated in diabetic complications. mdpi.com

    Carbonic Anhydrase: Thiazolidine derivatives have been reported to have excellent inhibitory activities against human carbonic anhydrase (hCA) isoforms. researchgate.net

    N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): Structure-activity relationship studies of pyrimidine-4-carboxamides have identified N-methylphenethylamine as being important for inhibitory activity against NAPE-PLD. acs.org

    Receptor Interactions:

    Serotonin (B10506) Receptors (5-HT): Phenethylamine derivatives are known to have an affinity for 5-HT receptors. biomolther.org Structure-activity relationship studies have shown that substitutions on the phenyl ring and the ethylamine backbone influence the binding affinity for the 5-HT2A receptor. biomolther.org For instance, N-benzyl substitution on phenethylamines can increase affinity and potency at the 5-HT2A receptor. mdpi.com Some 2-(4-biphenylyl)ethylamine derivatives have been synthesized and tested for their binding affinity at the serotonin 5-HT2A/C receptor, with most acting as antagonists. researchgate.net

    Opioid Receptors: As mentioned in the analgesic section, analogues of this compound have been shown to interact with opioid receptors. nih.gov For example, the tetrapeptide H-Bcp-Tic-Phe-Phe-OH, which contains a biphenyl-ethylamine derivative, is a potent δ opioid agonist. nih.gov

    Adenosine (B11128) Receptors (AR): The 2-phenethylamine structure is a component of various adenosine receptor ligands. mdpi.com

    Beta-Adrenergic Receptors: This class of receptors is activated by catecholamines, and many ligands for these receptors contain the 2-phenethylamine framework. mdpi.com

    Muscarinic Acetylcholine Receptors (mAChR): A bifunctional molecule containing a biphenyl-2-yl-carbamic acid ester moiety linked to a β2-adrenoceptor agonist exhibited high affinity for muscarinic receptors. nih.gov

    Transient Receptor Potential Melastatin type-8 (TRPM8): Tryptamine derivatives, which share structural similarities with phenethylamines, have been investigated as modulators of the TRPM8 channel. csic.es

    Pharmacokinetics and Pharmacodynamics (if applicable to research)

    The pharmacokinetic profiles of some 2-phenethylamine derivatives have been investigated. For instance, pyrrolidine- and piperidine-constrained phenethylamines targeting DPP4 have been noted for their interesting pharmacokinetic (PK) profiles. mdpi.com The hydrochloride salt form of compounds like [1-(4-biphenylyl)ethyl]amine hydrochloride is often used to enhance water solubility, which is a crucial factor for biological and chemical applications. smolecule.com The specific pharmacokinetic and pharmacodynamic properties of this compound itself are not detailed in the provided search results.

    Structure-Activity Relationship (SAR) Studies for Biological Potency

    Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective molecules.

    For phenethylamine derivatives targeting the 5-HT2A receptor, SAR studies have revealed several key insights:

    The presence of two phenyl groups attached to the carbon and nitrogen atoms of the ethylamine backbone is a feature of some high-affinity ligands. biomolther.org

    Alkyl or halogen substitutions at the para position of the phenyl ring attached to the β-carbon generally have a positive effect on binding affinity. biomolther.org

    The nature and position of oxygen-containing groups on the R3 substituent have mixed effects on affinity. biomolther.org

    For N-benzylphenethylamines (NBOMes), substitution on the benzyl (B1604629) ring can modulate activity, with ortho or meta positions often enhancing it, while para substitution can reduce it. mdpi.com

    In the context of NAPE-PLD inhibitors, SAR studies of pyrimidine-4-carboxamides have shown that:

    The N-methylphenethylamine moiety is important for inhibitory activity. acs.org

    An ethylene (B1197577) linker between the nitrogen and the phenyl ring is optimal for potency. acs.org

    Methylation of the amide group leads to a complete loss of potency, suggesting a potential steric clash or the disruption of a hydrogen bond. acs.org

    Regarding opioid receptor ligands, the substitution of a 4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine (Bcp) for Tyr1 in the δ opioid antagonist TIPP resulted in a potent δ opioid agonist, demonstrating a significant shift in pharmacological activity based on this structural modification. nih.gov

    Applications and Emerging Research Areas for 2 4 Biphenyl Ethylamine

    Medicinal Chemistry and Drug Development

    The biphenyl (B1667301) moiety is a recognized pharmacophore found in numerous biologically active compounds. ontosight.ai The ethylamine (B1201723) side chain provides a site for chemical modification, allowing for the fine-tuning of pharmacological properties. Consequently, 2-(4-Biphenyl)ethylamine and its analogues are significant subjects of investigation in the pursuit of new therapeutic agents.

    The molecular architecture of this compound makes it a valuable starting point, or lead compound, for drug discovery. In pharmaceutical chemistry, derivatives containing biphenyl ether motifs have been shown to selectively inhibit certain enzyme classes, establishing them as important leads for drug development. The ethylamine functional group offers further opportunities for structure-activity relationship (SAR) studies, enabling optimization of activity against various biological targets.

    Research into related structures has yielded promising results. For instance, substituted 2-(biphenylyl)ethylamines have been synthesized and evaluated as potential agents for the central nervous system (CNS) and as cardiovascular drugs. acs.org Furthermore, novel benzylamine (B48309) derivatives built upon a biphenyl framework have been designed as potent inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy. researchgate.net The development of pyrimidinyl biphenylureas as allosteric modulators of the cannabinoid receptor CB1 has also identified new lead compounds for further optimization. nih.gov

    Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications. The core structure is found in compounds explored for their potential as cardiovascular agents. acs.orgepo.org

    The biphenyl group is a feature in compounds with demonstrated antioxidant properties, which are beneficial for mitigating oxidative stress in biological systems. smolecule.com Additionally, some biphenyl-containing derivatives have shown potential in inhibiting the proliferation of cancer cells. smolecule.com Specifically, 2-arylmethoxy-4-(2,2'-dihalogen-substituted biphenyl-3-ylmethoxy) benzylamine derivatives have been evaluated as potent antitumor agents that function by blocking the PD-1/PD-L1 pathway. researchgate.net

    There is also research into the neuroprotective effects of certain amine compounds with similar structures, suggesting possible therapeutic avenues for neurodegenerative diseases. smolecule.com

    Materials Science and Polymer Chemistry

    The rigid nature of the biphenyl group combined with the reactivity of the amine function allows for the incorporation of this compound and its analogues into polymeric structures, leading to the creation of advanced materials with unique properties.

    Analogues of this compound are considered promising monomers for the synthesis of polymers and advanced materials. ontosight.airesearchgate.net For example, the aromatic diamine 2-(4-aminophenyl)ethylamine (B83115), an analogue of the title compound, is a potential building block for high-performance polymers. researchgate.net The compound this compound itself is recognized as a useful biochemical for various synthetic applications, which can include the creation of new materials. scbt.com

    A significant application has been demonstrated in the production of heat-resistant polymers using a bio-derived analogue. The aromatic diamine 2-(4-aminophenyl)ethylamine (4APEA), which can be produced via fermentation using genetically engineered Escherichia coli, serves as a monomer for novel biopolyureas. researchgate.net

    In one study, 4APEA was polymerized with two different diisocyanates, methylene (B1212753) diphenyl diisocyanate and hexamethylene diisocyanate, to produce polyureas designated PU-1 and PU-2, respectively. researchgate.net These resulting biopolymers exhibited excellent thermal stability, comparable to other thermostable aromatic polyureas. researchgate.net The decomposition temperature for 10% weight loss (Td10), a key measure of thermal resistance, was notably high for both materials. researchgate.net This research represents the first synthesis of polyureas from a microbial aromatic diamine and highlights its potential for the industrial production of heat-resistant polymer materials. researchgate.net

    PolyureaDiamine MonomerDiisocyanate MonomerDecomposition Temp. (Td10)
    PU-12-(4-aminophenyl)ethylamineMethylene diphenyldiisocyanate276°C
    PU-22-(4-aminophenyl)ethylamineHexamethylene diisocyanate302°C

    Catalysis and Coordination Chemistry

    The ethylamine portion of this compound and its derivatives can act as a ligand, binding to metal centers to form coordination complexes. These complexes are of interest for their potential catalytic activities and unique structural properties. Schiff bases derived from biphenyl compounds are well-established as versatile ligands in coordination chemistry. nih.gov

    Research has shown that biphenyl-appended (2-pyridyl)alkylamine N-bidentate ligands can dictate the geometry of metal complexes. acs.org For example, Ni(II)-halide complexes synthesized with such ligands exhibit different coordination geometries depending on the linker between the donor groups. acs.org A ligand with an ethylene (B1197577) spacer resulted in a pseudotetrahedral geometry, while one with a methylene spacer led to a trigonal-bipyramidal geometry. acs.org The bulky biphenyl group on the amine nitrogen can influence bond lengths within the complex. acs.org

    LigandMetal SaltResulting Complex Geometry
    Biphenyl-appended (2-pyridyl)ethylamine (ethylene spacer)NiX₂ (X = Cl⁻, Br⁻, I⁻)Pseudotetrahedral
    Biphenyl-appended (2-pyridyl)methylamine (methylene spacer)NiX₂ (X = Cl⁻, Br⁻, I⁻)Trigonal-Bipyramidal

    Furthermore, palladium(II) complexes have been synthesized using Schiff base ligands derived from the condensation of a primary amine and an aldehyde. nih.gov In one such case, a Pd(II) complex was formed with a ligand derived from (S)-(−)-[1-(4-methoxyphenyl)-N-(2-biphenyl)methylidene]ethylamine. nih.gov X-ray crystallography revealed a slightly distorted square-planar coordination environment around the palladium atom. nih.govresearchgate.net

    ComplexSelected Bond/AngleValue
    Bis{(S)-(−)-N-[(biphenyl-2-yl)methylidene]1-(4-methoxyphenyl)ethanamine-κN}dichloridopalladium(II)Pd—N Bond Lengths2.015 Å and 2.022 Å
    Pd—Cl Bond Lengths2.310 Å and 2.315 Å
    N—Pd—Cl Bond Angles88.10° to 91.85°

    The compound this compound has also been shown to be an effective crystallization agent, for example in the synthesis of 4-biphenylcarboxylic acid. biosynth.com

    Ligands in Metal Complexes (e.g., Palladium(II) Complexes)

    Schiff bases, which are formed from the condensation of primary amines and aldehydes, serve as versatile ligands in coordination chemistry due to their flexibility. iucr.org Derivatives of biphenyl ethylamine are utilized in the synthesis of such ligands. For instance, a Palladium(II) complex, specifically bis{(S)-(−)-N-[(2-biphenyl)methylidene]-1-(4-methoxyphenyl)ethylamine-κN}dichloridopalladium(II), has been synthesized and its crystal structure analyzed. iucr.orgiucr.orgnih.gov

    In this complex, the palladium(II) atom is coordinated by two nitrogen atoms from the trans-aligned imine ligands and two chlorine atoms. nih.gov The resulting coordination environment around the central palladium atom is a distorted square-planar geometry. iucr.orgiucr.orgnih.govnih.gov The synthesis involves reacting a solution of the Schiff base ligand, (S)-(−)-[1-(4-methoxyphenyl)-N-(2-biphenyl)methylidene]ethylamine, with bis(benzonitrile)palladium(II) chloride in dichloromethane. iucr.org

    Crystallographic data provides precise measurements of the molecular structure, confirming the sp2 hybridization of the carbon and nitrogen atoms of the imine group. iucr.org The structure is further stabilized by intermolecular and intramolecular interactions, leading to the formation of a supramolecular framework. iucr.orgnih.govresearchgate.net

    Table 1: Selected Crystallographic Data for bis{(S)-(−)-N-[(2-biphenyl)methylidene]-1-(4-methoxyphenyl)ethylamine-κN}dichloridopalladium(II)

    ParameterValue
    Crystal System Monoclinic
    Space Group P21
    Coordination Geometry Distorted Square Planar iucr.orgiucr.orgnih.govnih.gov
    Pd-N Bond Lengths (Å) 2.015 (2) & 2.022 (6) iucr.orgnih.gov
    Pd-Cl Bond Lengths (Å) 2.310 (2) & 2.315 (2) iucr.orgnih.gov
    **N-Pd-Cl Bond Angles (°) **88.10 (17) to 91.85 (19) iucr.orgnih.gov

    Enhancing Catalytic Efficiency in Chemical Reactions

    Metal complexes derived from Schiff base ligands are recognized for their crucial role in improving the efficiency of various chemical reactions. iucr.orgnih.gov These complexes have shown utility in processes such as oxidation, hydroxylation, aldol (B89426) condensation, and epoxidation. iucr.org The reactivity of these palladium(II) imine complexes can be finely tuned by modifying substituents, which alters their electronic and steric properties. iucr.org

    Furthermore, research into air- and water-stable hybrid perovskites incorporating this compound (BPEA) has been conducted to investigate their solar-driven catalytic efficiency. cnr.it

    Proteomics Research

    This compound is classified as a valuable biochemical for applications in proteomics research and synthesis. scbt.com Its utility in this field includes the modification and labeling of proteins. For instance, it can be used for custom antibody labeling. biosynth.com

    In one specific application, this compound was reacted with (formylmethyl)triphenylphosphonium chloride to form an enamine-phosphonium product. rsc.org The formation of this product was confirmed through detailed analysis using techniques common in proteomics and chemical biology, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and various forms of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, NOESY). rsc.org The biphenyl group of related compounds can participate in π-π stacking interactions with aromatic residues within proteins, while the ethylamine portion is capable of forming hydrogen bonds or ionic interactions, allowing it to modulate the activity of target proteins.

    Corrosion Inhibition Studies (of related compounds)

    While studies may not focus directly on this compound, research into related biphenylidene-thiopyrimidine derivatives has demonstrated their effectiveness as corrosion inhibitors for carbon steel, particularly in environments like oilfield produced water. nih.govnih.govresearchgate.net These organic compounds, which incorporate nitrogen, oxygen, and sulfur atoms, protect metal surfaces through an adsorption mechanism. nih.gov

    The inhibition efficiency of these compounds has been evaluated using electrochemical methods such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). nih.govnih.gov The adsorption behavior of these inhibitors on the carbon steel surface is consistent with the Langmuir isotherm model. nih.govnih.gov

    Among the tested derivatives, one compound, designated HM-1228, exhibited the highest corrosion inhibition efficiency, reaching 94.8% as measured by PDP. nih.govnih.gov The enhanced performance of this inhibitor is attributed to the presence of di-N-ethyl groups, which increase both its electron-donating capability and its lipophilic character. nih.govnih.gov Surface analysis using Atomic Force Microscopy (AFM) confirmed the improved surface morphology of the steel in the presence of the inhibitor, with a significant reduction in average surface roughness. nih.govnih.gov

    Table 2: Corrosion Inhibition Data for HM-1228 on Carbon Steel

    ParameterValue
    Inhibitor HM-1228 (5-((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methylene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione) nih.gov
    Environment Oilfield Produced Water nih.govnih.gov
    Max. Inhibition Efficiency (PDP) 94.8% nih.govnih.gov
    Adsorption Isotherm Langmuir nih.govnih.gov
    Surface Roughness (Ra) - Uninhibited 571.62 nm nih.gov
    Surface Roughness (Ra) - Inhibited (0.5 mM HM-1228) 138.28 nm nih.gov

    Future Directions and Research Gaps

    Exploration of Novel Derivatizations and Their Bioactivity

    The core structure of 2-(4-biphenyl)ethylamine serves as a versatile starting point for chemical modification to generate novel compounds with diverse biological activities. Research has demonstrated that derivatization of this scaffold can lead to potent modulators of various biological targets.

    A promising area of exploration involves the synthesis of tryptamine-based derivatives. By reacting this compound with indole-based structures, researchers have successfully created modulators of the Transient Receptor Potential Melastatin type-8 (TRPM8) channel. scispace.comcsic.es These channels are implicated in conditions such as prostate cancer, suggesting a clear therapeutic path for these new molecules. scispace.com

    Another fruitful avenue has been the incorporation of the this compound moiety into peptide structures. In one study, replacing the N-terminal tyrosine of an opioid peptide with a derivative of this compound resulted in analogues with high binding affinity for the δ-opioid receptor, functioning as potent full agonists. nih.gov This highlights the potential for creating novel analgesics and research tools.

    The broader field of medicinal chemistry recognizes the 2-phenethylamine motif as a key pharmacophore for a wide range of targets, including adrenoceptors, dopamine (B1211576) receptors, and serotonin (B10506) (5-HT) receptors. mdpi.com Future derivatization efforts could logically extend to these receptor families, leveraging the unique properties of the biphenyl (B1667301) group to enhance potency or selectivity. For instance, ethylenediamine-based inhibitors incorporating a biphenyl group have shown promise as farnesyltransferase inhibitors for anticancer applications. nih.gov

    Derivative ClassBiological TargetPotential ApplicationReference
    Tryptamine-based derivativesTRPM8 channelProstate Cancer Therapy scispace.comcsic.es
    Peptide Analoguesδ-opioid receptorAnalgesia nih.gov
    Ethylenediamine derivativesFarnesyltransferaseAnticancer nih.gov
    General PhenethylaminesAdrenoceptors, 5-HT receptorsVarious CNS disorders mdpi.com

    In-depth Mechanism of Action Studies

    While the synthesis of new derivatives is crucial, a comprehensive understanding of how these molecules interact with their biological targets at a molecular level is currently lacking. Future research must prioritize in-depth mechanism of action (MoA) studies to bridge this knowledge gap.

    For the tryptamine-based TRPM8 modulators, initial computational work has hypothesized a binding site, but it also suggests a complex "interaction network" that determines whether a compound acts as an agonist or an antagonist. scispace.comcsic.es Elucidating this network through techniques like cryo-electron microscopy and detailed structure-activity relationship (SAR) studies is a critical next step.

    Similarly, for the δ-opioid peptide analogues, molecular modeling suggests that the biphenyl moiety interacts with a specific hydrophobic region of the receptor, which could explain their high affinity. nih.gov These computational predictions require experimental validation through methods such as site-directed mutagenesis and X-ray crystallography of the ligand-receptor complex. Such studies, as demonstrated in research on biphenyl-core inhibitors of the PD-1/PD-L1 interaction, provide invaluable insights into the precise binding modes and can guide further optimization. acs.org

    Translational Research and Preclinical Development

    A significant gap exists in translating promising in vitro findings into preclinical and clinical development. The derivatives of this compound have shown potential in therapeutic areas with high unmet needs, making them strong candidates for translational research.

    The link between TRPM8 channel modulation and prostate cancer provides a clear path for preclinical investigation. scispace.com Future studies should focus on evaluating the efficacy of these compounds in animal models of prostate cancer, assessing their pharmacokinetic properties, and establishing a preliminary safety profile.

    Likewise, the potent δ-opioid agonists derived from this compound warrant preclinical evaluation in models of chronic pain. nih.govugr.es Such studies are essential to determine their analgesic efficacy, potential for tolerance development, and side-effect profile compared to existing opioids. The ultimate goal is to identify lead compounds suitable for progression into clinical trials. The development of small molecule inhibitors targeting immune checkpoints like PD-1/PD-L1 serves as a successful blueprint for moving biphenyl-containing compounds from the bench to potential clinical application. acs.org

    Advanced Computational Modeling for Predictive Design

    Advanced computational modeling offers a powerful tool to accelerate the discovery and optimization of novel this compound derivatives. The application of these methods can help rationalize experimental findings and guide the synthesis of new compounds with improved properties.

    Computational studies have already been instrumental in generating initial hypotheses about the binding of its derivatives to the TRPM8 channel. scispace.comcsic.es Future work should employ more sophisticated techniques, such as free energy perturbation (FEP) and molecular dynamics simulations, to refine these models and more accurately predict the binding affinity and functional activity of new designs. This will help to confirm and expand upon the initial structural hypotheses. scispace.comcsic.es

    Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can also be used to build predictive models based on existing data. As seen in the development of other biphenyl-based inhibitors, these models can identify the key structural features required for high-potency binding. acs.org By integrating computational predictions with high-throughput synthesis and screening, it is possible to more efficiently explore the vast chemical space around the this compound scaffold and design the next generation of therapeutic agents. researchgate.net

    Q & A

    Q. What are the optimal synthetic routes for preparing 2-(4-biphenyl)ethylamine with high purity for pharmacological studies?

    The synthesis of this compound can be achieved via coupling reactions using agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). A reported method involves reacting Boc-protected intermediates (e.g., Boc-Phe(4'-COOH)-OMe) with this compound under controlled conditions, followed by alkaline hydrolysis (2N NaOH) to yield the target compound. Purification via preparative HPLC ensures >95% purity, critical for pharmacological applications .

    Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

    Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are essential. IR spectra should show characteristic N-H stretching (~3300 cm⁻¹) and aromatic C=C bending (1600-1450 cm⁻¹). NMR (¹H and ¹³C) can confirm the biphenyl moiety (δ 7.2–7.6 ppm for aromatic protons) and ethylamine chain (δ 2.8–3.2 ppm for CH₂-NH₂). Mass spectrometry (MS) provides molecular weight validation (expected m/z ~211 for C₁₄H₁₅N) .

    Q. What are the critical considerations for handling and storing this compound to ensure stability in experimental settings?

    Store the compound at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation. Use desiccants to minimize moisture absorption, as amines are hygroscopic. Handle in a fume hood with PPE (gloves, lab coat) due to potential irritancy .

    Advanced Research Questions

    Q. How can researchers design experiments to evaluate the binding affinity and selectivity of this compound derivatives at serotonin receptors?

    Radioligand binding assays (e.g., using 5-HT₂A/₂C receptors) can quantify affinity (Kᵢ). Competitive displacement studies with labeled ligands (e.g., [³H]ketanserin) and functional assays (e.g., calcium flux in HEK293 cells) assess selectivity. Structural analogs with steric modifications (e.g., brominated derivatives) help map receptor binding pockets .

    Q. What strategies can be employed to resolve discrepancies in reported bioactivity data for this compound analogs?

    Conduct replication studies under standardized conditions (pH, temperature, solvent). Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization). Analyze batch purity via HPLC and control for enantiomeric impurities, which can skew results .

    Q. How can computational modeling be integrated with experimental data to predict the pharmacokinetic properties of this compound-based compounds?

    Use molecular docking (e.g., AutoDock Vina) to predict receptor interactions and QSAR models to correlate structural features (e.g., logP, polar surface area) with absorption/distribution. Validate predictions with in vitro assays (e.g., Caco-2 permeability) and in vivo pharmacokinetic studies .

    Methodological Notes

    • Synthesis Optimization : Monitor reaction progress via TLC and optimize coupling agent ratios (e.g., HBTU:amine) to minimize byproducts .
    • Data Contradiction Analysis : Use meta-analysis frameworks to harmonize heterogeneous datasets, accounting for variables like assay sensitivity and cell line variability .
    • Safety Protocols : Refer to SDS sheets for toxicity profiles (e.g., LD₅₀ values) and emergency procedures for amine exposure .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.